

Potential for Org 25935 tolerance development in chronic studies

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Compound of Interest

Compound Name: Org 25935

Cat. No.: B10764295

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Technical Support Center: Org 25935

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for tolerance development to **Org 25935** in chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Org 25935**?

Org 25935 is a selective inhibitor of the glycine transporter type 1 (GlyT-1).[1] By blocking this transporter, **Org 25935** increases the extracellular concentration of glycine in the brain. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and as a primary neurotransmitter at inhibitory glycine receptors. This modulation of glycinergic and glutamatergic neurotransmission is the basis for its investigation in various central nervous system disorders.

Q2: Is there preclinical evidence for the development of tolerance to **Org 25935** with chronic administration?

Preclinical studies in rodent models of alcohol consumption have suggested a lack of tolerance to the effects of **Org 25935** on reducing ethanol intake and preference. Notably, studies have shown a sustained reduction in alcohol consumption over several weeks of continuous treatment. For instance, one study reported that the effect of **Org 25935** on reducing ethanol

intake was sustained for up to 40 days. Another study found that daily administration for 19 days did not lead to changes in the mRNA expression of glycine receptors or GlyT-1 in the nucleus accumbens, suggesting a lack of molecular adaptation that might underlie tolerance in this context.

Q3: What were the outcomes of clinical trials with **Org 25935**, and did they assess tolerance?

Clinical trials investigating **Org 25935** for the prevention of relapse in alcohol-dependent patients and as an adjunctive treatment for negative symptoms in schizophrenia were discontinued due to futility.^{[1][2][3]} This means that the drug did not demonstrate a significant therapeutic benefit over placebo.^{[1][2]} While these trials were not specifically designed to assess tolerance, the lack of sustained efficacy in a clinical setting raises questions. It is possible that tolerance developed, contributing to the lack of a significant effect, or that the preclinical models did not adequately predict clinical efficacy in these complex disorders. The trials were generally well-tolerated.^{[1][2]}

Q4: What is the rationale for suggesting that GlyT-1 inhibitors like **Org 25935** might not induce tolerance?

The mechanism of action of GlyT-1 inhibitors offers a potential explanation for a reduced likelihood of tolerance development. By enhancing the levels of the endogenous co-agonist glycine at the NMDA receptor, **Org 25935** may facilitate a more physiological modulation of receptor activity compared to direct, synthetic agonists. This could potentially lead to less receptor desensitization and downregulation over time. Furthermore, some research suggests that GlyT-1 inhibitors might even delay the development of tolerance to other drugs, such as opioids, by modulating NMDA receptor-dependent neuroplasticity.

Troubleshooting Guide

Issue: I am observing a diminishing effect of **Org 25935** in my chronic in vivo experiment. Is this tolerance?

While preclinical studies in specific models of alcohol consumption have not reported tolerance, a diminishing effect in your study could be due to several factors. Here's a troubleshooting workflow to consider:

- Confirm Drug Stability and Dosing Regimen:

- **Solution Integrity:** Ensure the stability of your **Org 25935** solution over the course of the study. Prepare fresh solutions regularly and store them appropriately.
- **Dosing Accuracy:** Verify the accuracy of your dosing calculations and administration technique. Inconsistent dosing can lead to variable effects.
- **Evaluate Pharmacokinetic Factors:**
 - **Metabolic Changes:** Consider the possibility of metabolic adaptation. Chronic administration of a compound can sometimes induce metabolic enzymes, leading to faster clearance and reduced exposure over time. If feasible, measure plasma or brain concentrations of **Org 25935** at different time points in your study.
 - **Route of Administration:** The route of administration can influence pharmacokinetics. Ensure it is consistent and appropriate for the intended duration of the study.
- **Assess Pharmacodynamic Mechanisms:**
 - **Receptor Desensitization/Downregulation:** Although not reported in the context of the alcohol consumption models, it is a theoretical possibility. If your experimental focus is on a specific receptor system, consider assessing receptor density or function (e.g., via radioligand binding or electrophysiology) in brain tissue from early and late stages of your chronic study.
 - **Target Engagement:** Confirm that **Org 25935** is reaching its target and inhibiting GlyT-1 as expected. This could be assessed indirectly through measuring changes in extracellular glycine levels via microdialysis at different study time points.
- **Consider the Animal Model and Behavioral Endpoint:**
 - **Model-Specificity:** The lack of tolerance has been primarily reported in alcohol consumption paradigms. If you are using a different model (e.g., assessing antipsychotic-like or analgesic effects), the potential for tolerance may differ.
 - **Behavioral Compensation:** Animals may develop behavioral strategies to compensate for the drug's effects over time, which could be misinterpreted as tolerance. Carefully observe and score animal behavior throughout the study.

Data Presentation

Table 1: Summary of Preclinical Chronic Dosing Studies of **Org 25935** on Ethanol Consumption in Rats

Study (Reference)	Animal Model	Dose of Org 25935	Dosing Duration	Key Findings on Efficacy Over Time	Evidence of Tolerance
Molander et al., 2007	High and medium alcohol-preferring Wistar rats	6 mg/kg, i.p.	Up to 40 days	Significant and sustained decrease in ethanol intake and preference.	Not observed.
Vengeliene et al., 2010	Wistar rats with relapse-like drinking behavior	6 mg/kg, i.p.	Repeated cycles of administration during relapse phases	Consistently reduced relapse-like alcohol consumption across multiple deprivation cycles.	Not observed.

Experimental Protocols

1. Two-Bottle Choice Voluntary Ethanol Consumption Paradigm

This protocol is adapted from methodologies used in studies investigating the chronic effects of **Org 25935** on alcohol consumption.

- Animals: Male Wistar rats are singly housed with ad libitum access to food and water.

- **Habituation:** For two weeks, rats are given continuous access to two bottles, one containing water and the other an ethanol solution (concentrations gradually increased from 2% to 10% v/v).
- **Baseline:** Following habituation, rats are maintained with a choice between 10% ethanol and water. Fluid consumption is measured daily for at least one week to establish a stable baseline of ethanol intake and preference.
- **Chronic Dosing:**
 - Animals are divided into a control group (receiving vehicle) and a treatment group (receiving **Org 25935**, e.g., 6 mg/kg, i.p.).
 - The drug or vehicle is administered daily, typically 30-60 minutes before the dark cycle begins (when rodent drinking behavior is highest).
 - Fluid consumption from both bottles is measured daily to calculate ethanol intake (g/kg/day) and preference (volume of ethanol solution consumed / total volume of fluid consumed).
- **Duration:** The chronic dosing phase can last for several weeks (e.g., up to 40 days) to assess the sustained effects of the compound.

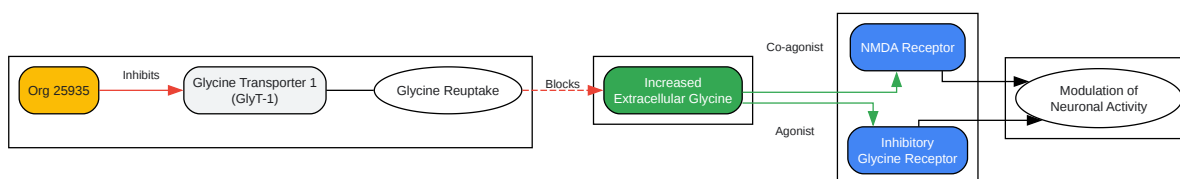
2. Alcohol Deprivation Effect (ADE) Model of Relapse

This model is used to study the effect of compounds on relapse-like drinking behavior.

- **Induction of Dependence:** Rats are subjected to long-term voluntary ethanol consumption (as in the two-bottle choice paradigm) for several weeks to establish a stable baseline.
- **Alcohol Deprivation:** The ethanol bottle is removed for a period of two weeks, with animals having access to only water.
- **Relapse Test:**
 - Following the deprivation period, the ethanol bottle is reintroduced.

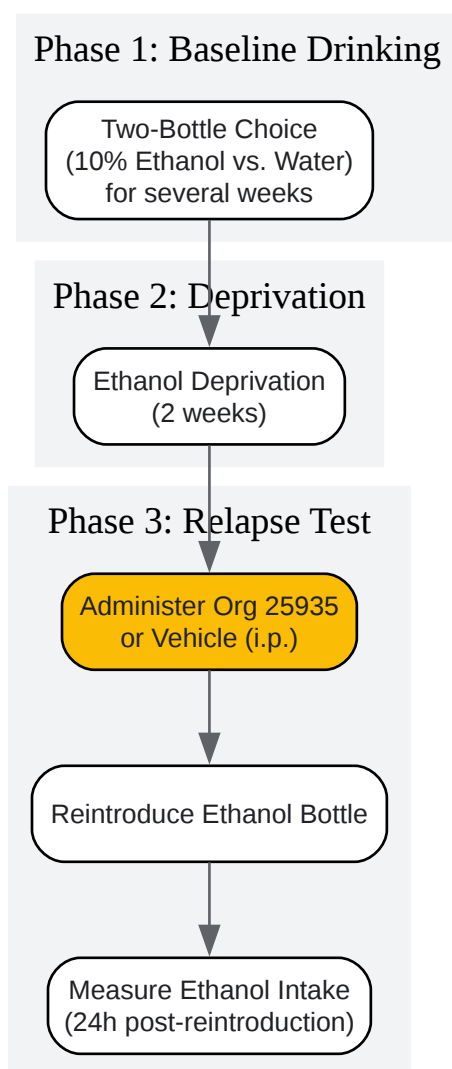
- Animals are pre-treated with either vehicle or **Org 25935** (e.g., 6 mg/kg, i.p.) prior to the reintroduction of ethanol.
- Ethanol and water consumption are measured for the first 24 hours and for several subsequent days to assess the alcohol deprivation effect (a transient increase in ethanol consumption compared to the pre-deprivation baseline).
- Chronic Assessment: This deprivation and relapse cycle can be repeated multiple times to evaluate if the effect of **Org 25935** on attenuating relapse-like drinking is maintained over time.

Mandatory Visualizations



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Caption: Mechanism of action of **Org 25935**.



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Caption: Workflow for the Alcohol Deprivation Effect (ADE) model.

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References

- 1. Efficacy and safety of the glycine transporter-1 inhibitor org 25935 for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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